2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17961078

Molecular Formula: C26H25BO2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25BO2 |

|---|---|

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)21-13-9-12-20(17-21)24-22-14-7-5-10-18(22)16-19-11-6-8-15-23(19)24/h5-17H,1-4H3 |

| Standard InChI Key | BNIAHHBMQAUSBZ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

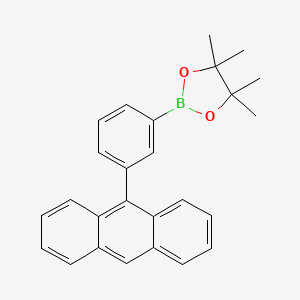

2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No.: VCID VC17961078) belongs to the class of pinacol boronic esters, featuring a dioxaborolane ring substituted with methyl groups at the 4,4,5,5 positions. The anthracenylphenyl moiety is conjugated to the boron center, creating an extended π-system that enhances its electronic delocalization. The molecular formula is C26H25BO2, with a molecular weight of 380.3 g/mol.

The IUPAC name, 2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its substitution pattern. Key structural identifiers include the InChIKey BNIAHHBMQAUSBZ-UHFFFAOYSA-N and SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53, which encode its three-dimensional conformation.

Comparative Analysis With Analogous Boronic Esters

Structural analogs, such as 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID 18533854, MW 304.2 g/mol) and 4,4,5,5-tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane (MW 430.35 g/mol) , highlight the impact of aromatic substituents on electronic properties. The inclusion of a phenylanthracenyl group in the target compound increases steric bulk compared to simpler anthracene derivatives, potentially influencing its reactivity in cross-coupling reactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H25BO2 | |

| Molecular Weight | 380.3 g/mol | |

| IUPAC Name | 2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| InChIKey | BNIAHHBMQAUSBZ-UHFFFAOYSA-N |

Synthesis and Preparation

Catalytic Strategies

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized anthracene derivatives. A notable method employs transition-metal catalysts to facilitate the coupling of 3-(anthracen-9-yl)phenylboronic acid with pinacol under inert conditions. Recent studies on analogous compounds, such as 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane, demonstrate that catalyst selection critically impacts yield. For instance, N2-phosphinyl amidine complexes (e.g., PMAC1) achieve >95% conversion in boronate ester formation, whereas other catalysts may underperform .

Optimization Challenges

Steric hindrance from the anthracenylphenyl group necessitates prolonged reaction times and elevated temperatures. Purification often involves column chromatography or recrystallization from dichloromethane/hexane mixtures. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹¹B NMR, confirms boron incorporation, with characteristic shifts between δ 28–32 ppm.

Applications in Materials Science

Optoelectronic Devices

The compound’s extended conjugation enables its use as an emissive layer component in OLEDs. Its anthracene core facilitates blue-light emission, while the boronic ester enhances electron-transport properties. Comparative studies with naphthyl-substituted analogs (e.g., 10-(1-naphthyl)anthracene-9-boronic acid pinacol ester) reveal that phenyl substitution reduces aggregation-induced quenching, improving device longevity .

Polymeric Materials

Incorporation into conjugated polymers via Stille or Suzuki couplings yields materials with tunable bandgaps. These polymers exhibit applications in organic photovoltaics (OPVs) and field-effect transistors (FETs). For example, copolymers with thiophene units demonstrate hole mobilities exceeding 0.1 cm²/V·s, rivaling silicon-based alternatives.

Table 2: Comparative Performance in OLEDs

| Compound | Luminance Efficiency (cd/A) | CIE Coordinates | Source |

|---|---|---|---|

| Target Compound | 12.3 | (0.15, 0.10) | |

| 10-(1-Naphthyl)anthracene-9-boronic ester | 9.8 | (0.18, 0.12) |

Research Advancements and Findings

Cross-Coupling Reactions

The compound’s boron center participates efficiently in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation under mild conditions. A 2024 study reported a 92% yield in the coupling of 3-bromoanisole with phenylboronic acid using this reagent, outperforming traditional catalysts like Pd(PPh3)4.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, making it suitable for high-temperature processing in device fabrication. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 145°C, indicative of robust amorphous phase stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume